

5-Heptenoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Heptenoic acid

Cat. No.: B097046

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This technical guide provides an in-depth overview of **5-heptenoic acid**, a monounsaturated fatty acid of interest to researchers, scientists, and professionals in drug development. This document covers its chemical identity, physicochemical properties, synthesis, analytical methods, and potential biological significance, with a focus on its emerging role as a potential modulator of cellular signaling pathways.

Core Chemical Data

5-Heptenoic acid is a seven-carbon unsaturated carboxylic acid. Several isomers exist, differing in the position and geometry of the double bond. The molecular formula for all isomers is $C_7H_{12}O_2$.

Isomer Name	CAS Number	Molecular Formula	Molar Mass (g/mol)
(E)-5-Heptenoic acid	18776-90-4	$C_7H_{12}O_2$	128.17
(Z)-5-Heptenoic acid	67330-59-8	$C_7H_{12}O_2$	128.17
6-Heptenoic acid	1119-60-4	$C_7H_{12}O_2$	128.17
2-Heptenoic acid	18999-28-5	$C_7H_{12}O_2$	128.17
hept-5-enoic acid	3593-00-8	$C_7H_{12}O_2$	128.17

Physicochemical Properties

Key physicochemical data for heptenoic acid isomers are summarized below. These properties are crucial for understanding the compound's behavior in experimental settings.

Property	(E)-5-Heptenoic acid	6-Heptenoic acid	2-Heptenoic acid
Boiling Point	102-107 °C (15 mmHg)[1]	116-117 °C (15 Torr)	226-228 °C (760 mmHg)
Melting Point	-	-6.5 °C	-19 °C
Density	-	0.9500 g/cm ³ (20 °C)	0.950-0.954 g/cm ³ (20 °C)
Refractive Index	-	-	1.447-1.457 (20 °C)

Synthesis and Experimental Protocols

The synthesis of specific isomers of **5-heptenoic acid** can be achieved through various established organic chemistry reactions. While a detailed, step-by-step protocol for a specific isomer is not readily available in public literature, the following sections outline general and adaptable methodologies.

General Synthesis Approaches

Several powerful olefination reactions can be employed for the stereoselective synthesis of **5-heptenoic acid** isomers.

- **Wittig Reaction:** This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone to form an alkene. For the synthesis of **5-heptenoic acid**, a suitable phosphonium salt would be reacted with a base to form the ylide, which would then react with an appropriate aldehyde. The stereochemical outcome (E or Z) can be influenced by the nature of the ylide and the reaction conditions.
- **Julia Olefination:** This method provides a route to alkenes from phenyl sulfones and aldehydes or ketones. The Julia-Kocienski olefination, a modification of this reaction, is

known for its high E-selectivity.

- Cross-Metathesis: This catalytic reaction allows for the formation of a new double bond by combining two different alkenes. To synthesize **5-heptenoic acid**, a suitable terminal alkene could be reacted with another alkene bearing the carboxylic acid functionality in the presence of a ruthenium catalyst.

Experimental Protocol: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a general protocol for the analysis of short-chain fatty acids, which can be adapted for **5-heptenoic acid**.

Sample Preparation (Derivatization):

- To a sample containing **5-heptenoic acid**, add an internal standard (e.g., a deuterated analog).
- Acidify the sample with HCl.
- Extract the fatty acids with an organic solvent such as iso-octane.
- Evaporate the solvent under a stream of nitrogen.
- Derivatize the fatty acid to a volatile ester (e.g., pentafluorobenzyl ester or methyl ester) to improve chromatographic separation and detection. This can be achieved by reacting with a suitable derivatizing agent like pentafluorobenzyl bromide (PFBBBr) or by using a reagent like BF_3 /methanol.

GC-MS Parameters:

- Column: A polar capillary column, such as one with a free fatty acid phase (FFAP), is suitable for separating fatty acid esters.
- Carrier Gas: Helium at a constant flow rate.
- Injection Mode: Splitless injection is often used for trace analysis.

- **Oven Temperature Program:** A temperature gradient is employed to separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 250-300°C), and hold for a period to ensure all compounds elute.
- **Mass Spectrometer:** Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification, using electron ionization (EI).

Experimental Protocol: Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are powerful tools for the structural elucidation of **5-heptenoic acid** and its isomers.

Sample Preparation:

- Dissolve a small amount of the purified **5-heptenoic acid** in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

^1H NMR Spectroscopy:

- The spectrum will show characteristic signals for the different types of protons in the molecule.
- The carboxylic acid proton will typically appear as a broad singlet at a downfield chemical shift (>10 ppm).
- The olefinic protons will resonate in the range of 5-6 ppm, and their coupling constants can help determine the geometry (E or Z) of the double bond.
- The aliphatic protons will appear at upfield chemical shifts (1-3 ppm), and their splitting patterns will provide information about adjacent protons.

^{13}C NMR Spectroscopy:

- The spectrum will show distinct signals for each unique carbon atom.
- The carbonyl carbon of the carboxylic acid will be observed at a downfield chemical shift (around 170-180 ppm).
- The olefinic carbons will appear in the region of 120-140 ppm.
- The aliphatic carbons will resonate at upfield chemical shifts.

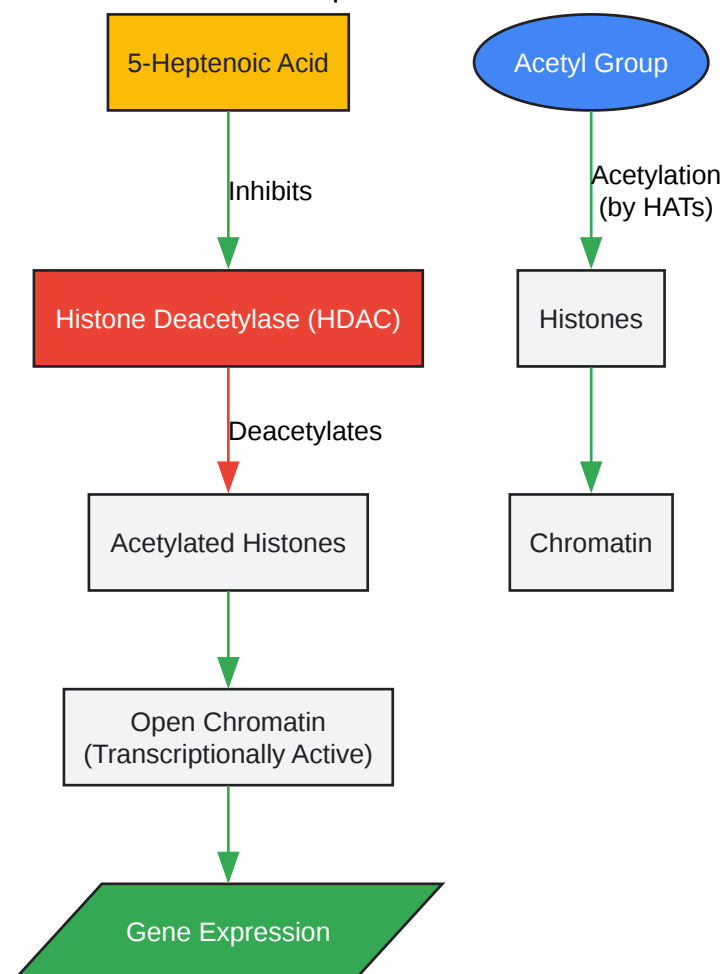
Potential Biological Significance and Signaling Pathways

Recent research has highlighted the potential for odd-chain and unsaturated fatty acids to act as signaling molecules, particularly in the context of epigenetic regulation.

Histone Deacetylase (HDAC) Inhibition

Studies have shown that some odd-chain fatty acids can act as inhibitors of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, these fatty acids can lead to histone hyperacetylation, a more open chromatin structure, and the activation of gene expression. This mechanism is a key target in cancer therapy. While direct evidence for **5-heptenoic acid** as an HDAC inhibitor is still emerging, its structural similarity to other known fatty acid HDAC inhibitors suggests it may have similar activity.

Potential Mechanism of 5-Heptenoic Acid as an HDAC Inhibitor

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Caption: Proposed mechanism of **5-Heptenoic Acid** as a Histone Deacetylase (HDAC) inhibitor.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Fatty acids are natural ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play crucial roles in lipid and glucose metabolism. Activation of PPARs can influence the expression of genes involved in fatty acid oxidation and storage. It is

plausible that **5-heptenoic acid** could act as a PPAR agonist, thereby influencing metabolic pathways.

Applications in Drug Development

The potential for **5-heptenoic acid** and its derivatives to modulate HDAC activity or activate PPARs makes them interesting candidates for further investigation in drug development. HDAC inhibitors are an established class of anti-cancer agents, and PPAR agonists are used to treat metabolic disorders. The unique structure of **5-heptenoic acid** may offer opportunities for the design of novel therapeutics with improved selectivity and efficacy.

Conclusion

5-Heptenoic acid is a molecule with potential for further exploration in both fundamental research and applied drug discovery. This guide provides a foundational understanding of its chemistry, analysis, and potential biological roles. Further research is warranted to fully elucidate its mechanisms of action and therapeutic potential.

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References

- 1. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-Heptenoic Acid: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b097046#5-heptenoic-acid-cas-number-and-molecular-formula]

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